D-Fructose (U-13C6)
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Overview
Description
D-Fructose (U-13C6): is a uniformly labeled isotopic form of D-fructose, where all six carbon atoms are replaced with carbon-13 isotopes. This compound is often used in scientific research to trace metabolic pathways and study biochemical processes due to its stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Fructose (U-13C6) is synthesized by incorporating carbon-13 into the glucose molecule, which is then isomerized to fructose. The process involves the use of carbon-13 labeled glucose as a starting material, which undergoes enzymatic or chemical isomerization to produce D-Fructose (U-13C6) .
Industrial Production Methods: The industrial production of D-Fructose (U-13C6) typically involves the fermentation of carbon-13 enriched substrates by microorganisms that naturally produce fructose. This method ensures a high yield of uniformly labeled fructose .
Chemical Reactions Analysis
Types of Reactions: D-Fructose (U-13C6) undergoes various chemical reactions, including:
Oxidation: D-Fructose can be oxidized to form D-gluconic acid or other oxidized derivatives.
Reduction: It can be reduced to form sugar alcohols such as sorbitol.
Substitution: Various substitution reactions can occur, where functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Conditions vary depending on the substituent, but often involve acidic or basic catalysts.
Major Products:
Oxidation: D-gluconic acid
Reduction: Sorbitol
Substitution: Various substituted fructose derivatives.
Scientific Research Applications
D-Fructose (U-13C6) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand carbohydrate metabolism.
Biology: Helps in studying the metabolic pathways of fructose in living organisms.
Medicine: Used in research related to metabolic disorders and diseases such as diabetes.
Industry: Employed in the production of labeled compounds for research and development.
Mechanism of Action
The mechanism of action of D-Fructose (U-13C6) involves its incorporation into metabolic pathways where it behaves similarly to natural fructose. It is metabolized by enzymes such as fructokinase and aldolase, leading to the production of intermediates like fructose-1,6-bisphosphate. These intermediates are further processed in glycolysis and gluconeogenesis pathways .
Comparison with Similar Compounds
D-Glucose (U-13C6): Another uniformly labeled compound used in metabolic studies.
D-Mannose (U-13C6): Used in glycosylation studies.
D-Galactose (U-13C6): Employed in studies of galactose metabolism.
Uniqueness: D-Fructose (U-13C6) is unique due to its specific role in studying fructose metabolism and its implications in metabolic disorders. Its uniform labeling allows for precise tracking in metabolic studies, making it a valuable tool in research .
Properties
Molecular Formula |
C6H12O6 |
---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
(3S,4R,5R)-1,3,4,5,6-pentahydroxy(613C)hexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i1+1 |
InChI Key |
BJHIKXHVCXFQLS-KDHXKIPLSA-N |
Isomeric SMILES |
C(C(=O)[C@H]([C@@H]([C@@H]([13CH2]O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.